molecular formula C23H21NO5 B14437330 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile CAS No. 77016-76-3

4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile

Cat. No.: B14437330
CAS No.: 77016-76-3
M. Wt: 391.4 g/mol
InChI Key: NUDZKVQQXIZGGO-UHFFFAOYSA-N
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Description

4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile is a complex organic compound with a unique structure that includes a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzopyran core, followed by the introduction of the propoxy groups and the benzonitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce the carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or a precursor for biologically active compounds.

    Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.

    Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzopyran derivatives, such as:

Uniqueness

What sets 4-(2-Oxo-5,7-dipropoxy-2H-1-benzopyran-3-carbonyl)benzonitrile apart is its specific substitution pattern, which could confer unique chemical and biological properties. This uniqueness might make it particularly valuable for certain applications, such as the development of novel therapeutic agents or advanced materials.

Properties

CAS No.

77016-76-3

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

4-(2-oxo-5,7-dipropoxychromene-3-carbonyl)benzonitrile

InChI

InChI=1S/C23H21NO5/c1-3-9-27-17-11-20(28-10-4-2)18-13-19(23(26)29-21(18)12-17)22(25)16-7-5-15(14-24)6-8-16/h5-8,11-13H,3-4,9-10H2,1-2H3

InChI Key

NUDZKVQQXIZGGO-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OCCC

Origin of Product

United States

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